molecular formula C20H14F2N4OS B2736464 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-difluorophenyl)acetamide CAS No. 920221-58-5

2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-difluorophenyl)acetamide

Cat. No.: B2736464
CAS No.: 920221-58-5
M. Wt: 396.42
InChI Key: PMDNOMSRKPWDOC-UHFFFAOYSA-N
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Description

2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H14F2N4OS and its molecular weight is 396.42. The purity is usually 95%.
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Biological Activity

The compound 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-difluorophenyl)acetamide is a member of the benzodiazepine family, characterized by its unique structural features that contribute to its biological activity. This article explores its synthesis, pharmacological properties, and biological evaluations, based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H20N4O3S
  • Molecular Weight : 420.49 g/mol
  • CAS Number : 920201-48-5

The structure includes a benzodiazepine core fused with a thioether group and an acetamide moiety, which are critical for its biological interactions.

Benzodiazepines generally function as allosteric modulators of the GABAA_A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This mechanism is crucial for their anxiolytic, anticonvulsant, and muscle relaxant properties. The specific interactions of this compound with GABAA_A receptor subtypes may lead to varied therapeutic effects compared to traditional benzodiazepines that are often non-selective .

Pharmacological Studies

Recent studies have evaluated the anticonvulsant activity of related benzodiazepine derivatives. For instance, compounds with similar structural frameworks have shown significant protection against induced seizures in animal models. In one study, certain derivatives provided up to 80% protection at doses as low as 0.4 mg/kg . This suggests that the compound may also exhibit potent anticonvulsant properties.

Case Studies and Research Findings

StudyFindings
Anticonvulsant Activity Compounds related to this structure have demonstrated significant anticonvulsant effects in animal models, with percentages of protection varying based on dosage and structural modifications .
GABAA_A Receptor Modulation The compound's ability to selectively modulate GABAA_A receptor subtypes indicates potential for reduced side effects compared to non-selective agents .
Toxicity Assessment Acute oral toxicity studies revealed an LD50 of approximately 175 mg/kg for similar compounds, indicating a moderate safety profile .

Structure-Activity Relationship (SAR)

The biological activity of benzodiazepine derivatives is heavily influenced by their structural components. The presence of electron-donating groups (like methoxy or dimethylamino) typically enhances activity against various biological targets. In contrast, electron-withdrawing groups may diminish efficacy. Understanding these relationships is crucial for optimizing the pharmacological profiles of new compounds .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(11H-pyrido[2,3-b][1,4]benzodiazepin-6-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4OS/c21-14-8-7-12(10-15(14)22)24-18(27)11-28-20-13-4-1-2-5-16(13)25-19-17(26-20)6-3-9-23-19/h1-10H,11H2,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDNOMSRKPWDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N2)N=CC=C3)SCC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.